molecular formula C29H30N2O5 B5907534 benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate

benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate

Cat. No.: B5907534
M. Wt: 486.6 g/mol
InChI Key: MQRHHJGJAOHGQU-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound is also known as BZG, and it is a derivative of glycine.

Mechanism of Action

The mechanism of action of BZG is not fully understood, but it is believed to involve the interaction of the compound with specific amino acid residues in the target protein. This interaction can lead to changes in protein conformation and function, which can be detected through fluorescence spectroscopy.
Biochemical and Physiological Effects:
BZG has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. Additionally, BZG has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BZG in lab experiments is its high selectivity for certain proteins, which can allow for more precise detection of changes in protein function. However, one limitation of using BZG is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are numerous potential future directions for research on BZG, including the development of new synthetic methods for producing the compound, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of BZG and to identify any potential side effects or limitations of its use.

Synthesis Methods

BZG can be synthesized through a multi-step process that involves the reaction of glycine with benzyl bromide, followed by the reaction of the resulting product with 4-isobutoxybenzoyl chloride and 3-phenylacryloyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

BZG has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for biochemical studies. BZG has been shown to selectively bind to proteins, and it can be used to detect changes in protein conformation and function.

Properties

IUPAC Name

benzyl 2-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-21(2)19-35-25-15-13-24(14-16-25)28(33)31-26(17-22-9-5-3-6-10-22)29(34)30-18-27(32)36-20-23-11-7-4-8-12-23/h3-17,21H,18-20H2,1-2H3,(H,30,34)(H,31,33)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRHHJGJAOHGQU-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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